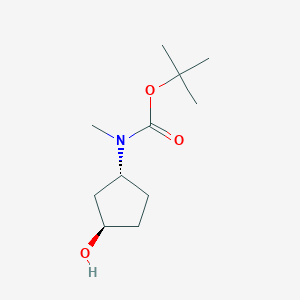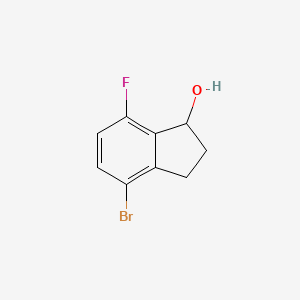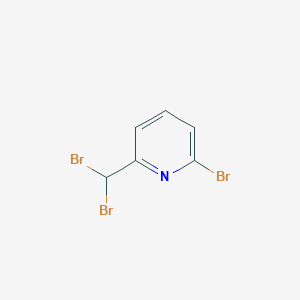
((1R,3R)-3-hidroxíciclopentil)(metil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate: is a chemical compound that features a tert-butyl group, a hydroxycyclopentyl group, and a methylcarbamate group
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its carbamate group is of particular interest in the development of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mecanismo De Acción
Mode of Action
It is known that the compound is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that it may interact with its targets to facilitate the formation of these compounds.
Biochemical Pathways
It is known that the compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that it may influence pathways related to the synthesis and metabolism of these compounds.
Result of Action
It is known that the compound is used in the synthesis of certain organic compounds , suggesting that it may influence the formation and function of these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a protecting group strategy, where the hydroxy group is protected during the reaction and then deprotected afterward. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl derivative, ensuring precise control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: Substitution reactions can occur at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Comparación Con Compuestos Similares
- tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is unique due to its specific cyclopentyl structure, which imparts distinct reactivity and stability compared to similar compounds. For example, tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate has a cyclohexyl ring, which affects its steric and electronic properties. tert-Butyl carbamate, on the other hand, lacks the hydroxycyclopentyl group, making it less versatile in certain synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/new.no-structure.jpg)


![4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2430878.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2430881.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2430882.png)
![3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2430884.png)

![(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2430887.png)


methanamine](/img/structure/B2430891.png)
